molecular formula C13H19Cl2F3N2O B1353287 Mabuterol hydrochloride CAS No. 54240-36-7

Mabuterol hydrochloride

Cat. No. B1353287
CAS RN: 54240-36-7
M. Wt: 347.2 g/mol
InChI Key: MMCDXJOMPMIKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04119710

Procedure details

0.76 gm of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol were dissolved in 20 ml of methanol and 1.95 ml of 1N hydrochloric acid, and the solution was hydrogenated in a hydrogenation vessel in the presence of 80 mgm of palladium/coal-catalyst (10%) until 1 mol of hydrogen had been absorbed. Afterwards, the catalyst was removed by filtration, and the filtrate was evaporated to dryness in vacuo. The oily residue was purified by column chromatography (silicagel; chloroform:methanol:concentrated ammonia = 80:20:1 as eluant). The fractions containing the desired substance were combined, and the solvent was removed in vacuo. The remaining crystalline base of the desired compound was converted into its hydrochloride with the calculated quantity of 1.07 N hydrochloric acid in isopropanol, and recrystallized from ethyl acetate/ether. M.p. 205°-207° C. (decomp.).
Name
1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1.95 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([CH:12]([OH:26])[CH2:13][N:14](CC2C=CC=CC=2)[C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:4][C:3]=1[Cl:27].[H][H]>CO.Cl.[Pd]>[ClH:27].[NH2:1][C:2]1[C:7]([C:8]([F:9])([F:10])[F:11])=[CH:6][C:5]([CH:12]([OH:26])[CH2:13][NH:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[CH:4][C:3]=1[Cl:27] |f:5.6|

Inputs

Step One
Name
1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol
Quantity
0.76 g
Type
reactant
Smiles
NC1=C(C=C(C=C1C(F)(F)F)C(CN(C(C)(C)C)CC1=CC=CC=C1)O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
80
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1.95 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been absorbed
CUSTOM
Type
CUSTOM
Details
Afterwards, the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The oily residue was purified by column chromatography (silicagel; chloroform:methanol:concentrated ammonia = 80:20:1 as eluant)
ADDITION
Type
ADDITION
Details
The fractions containing the desired substance
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/ether

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.